6-Methyl-5-oxoheptanal

Catalog No.
S15161945
CAS No.
61447-68-5
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-5-oxoheptanal

CAS Number

61447-68-5

Product Name

6-Methyl-5-oxoheptanal

IUPAC Name

6-methyl-5-oxoheptanal

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-7(2)8(10)5-3-4-6-9/h6-7H,3-5H2,1-2H3

InChI Key

FGLCRQZDHJQWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCCC=O

6-Methyl-5-oxoheptanal is an organic compound with the chemical formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to a methyl group. The structure features a seven-carbon chain with a methyl group at the sixth position and a carbonyl group at the fifth position, making it an important intermediate in various chemical synthesis processes. Its unique structure contributes to its reactivity and potential applications in organic chemistry and related fields .

Typical of aldehydes and ketones, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: It can be oxidized to form carboxylic acids or other oxidized products depending on the reaction conditions.
  • Reduction: The carbonyl group can be reduced to form an alcohol, which can further participate in condensation reactions.
  • Condensation Reactions: It may react with amines or other compounds containing active hydrogen atoms to form imines or related compounds .

Several methods exist for synthesizing 6-Methyl-5-oxoheptanal:

  • Oxidation of Alcohols: One common method involves the oxidation of corresponding alcohols using oxidizing agents such as chromic acid or potassium permanganate.
  • Aldol Condensation: This method can be employed by reacting acetone derivatives under basic conditions, followed by dehydration and oxidation steps.
  • Gas-phase Reactions: It has been noted that 6-Methyl-5-oxoheptanal can be generated through gas-phase reactions involving terpenes and atmospheric oxidants .

6-Methyl-5-oxoheptanal is primarily used in:

  • Flavoring and Fragrance Industries: Its pleasant aroma makes it suitable for use in perfumes and food flavorings.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research

Interaction studies involving 6-Methyl-5-oxoheptanal focus on its reactivity with other organic compounds and its role in atmospheric chemistry. Research indicates that it may participate in secondary organic aerosol formation when reacting with ozone or hydroxyl radicals, which is significant for understanding air quality and environmental impacts .

Several compounds exhibit structural similarities to 6-Methyl-5-oxoheptanal. Here are some notable examples:

Compound NameChemical FormulaKey Features
5-Methyl-6-oxoheptanalC8H14O2Similar structure; different functional group positioning.
3-Isopropenyl-6-oxoheptanalC10H16O2Contains an isopropenyl group; used in flavoring.
NopinoneC10H16OA bicyclic compound; involved in similar reactions but more complex structure.

Uniqueness of 6-Methyl-5-Oxoheptanal

What sets 6-Methyl-5-oxoheptanal apart from these similar compounds is its specific position of the methyl group relative to the carbonyl functionality, which influences its reactivity and potential applications. This unique structural arrangement allows it to participate in specific

Transition metal catalysis offers precise control over carbon-carbon bond formation, making it invaluable for constructing the ketone-aldehyde framework of 6-methyl-5-oxoheptanal.

Rhodium-Mediated Hydroformylation Strategies

Rhodium-catalyzed hydroformylation, while not directly documented for 6-methyl-5-oxoheptanal, provides a conceptual framework for analogous syntheses. This method typically involves the insertion of rhodium into alkene substrates under syngas (CO/H₂) to generate aldehydes. For instance, hydroformylation of 6-methylhept-5-en-2-one could theoretically yield the target compound via regioselective carbonyl insertion. Key challenges include avoiding over-reduction and controlling the oxidation state of the ketone moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated methodologies have been indirectly applied in precursor syntheses. For example, the hydrogenation of 4-hydroxy-6-methylheptan-2-one to 6-methylheptan-2-one employs palladium on carbon under acidic conditions (p-toluenesulfonic acid, 100°C, 8 kg/cm² H₂), achieving 91% yield. While this step does not directly form 6-methyl-5-oxoheptanal, it highlights palladium’s utility in ketone-aldehyde interconversions. Cross-coupling strategies (e.g., Suzuki-Miyaura) remain underexplored for this target but could theoretically assemble fragments like methyl-substituted cyclohexanone and propanal derivatives.

Building Block for Iridoid Lactone Synthesis

Iridoid lactones constitute a significant class of naturally occurring compounds characterized by their bicyclic structure containing a cyclopentane ring fused to a six-membered lactone ring [3] [4]. The synthesis of these complex molecules requires carefully designed building blocks that can provide the necessary carbon framework while maintaining stereochemical integrity throughout the synthetic sequence.

6-Methyl-5-oxoheptanal serves as an effective precursor for iridoid lactone construction due to its dual carbonyl functionality and appropriately positioned methyl group [3] [4]. The compound's structural features enable strategic disconnections that align with the retrosynthetic analysis of iridoid targets, particularly through cyclization reactions that generate the characteristic bicyclic framework [3] [4].

Trans-Fused Bicyclic System Fabrication

The construction of trans-fused bicyclic systems represents a fundamental challenge in organic synthesis, requiring precise control over ring junction stereochemistry [5] [6]. 6-Methyl-5-oxoheptanal provides a solution to this challenge through its ability to undergo stereoselective cyclization reactions that favor trans-ring fusion.

Research has demonstrated that keto-aldehyde compounds similar to 6-methyl-5-oxoheptanal can participate in intramolecular cyclization reactions under specific conditions to generate trans-fused bicyclic systems [5] [6]. The presence of the methyl substituent at position 6 creates steric interactions that direct the cyclization pathway toward the thermodynamically favored trans-arrangement [5] [6].

The synthetic utility of this approach has been validated through the construction of various trans-fused bicyclic frameworks, where the initial cyclization step establishes the desired ring junction stereochemistry [5] [6]. Subsequent functional group manipulations can then be employed to elaborate the bicyclic core into more complex target molecules [5] [6].

Terpene-Pheromone Hybrid Molecule Assembly

The assembly of terpene-pheromone hybrid molecules represents an emerging area of synthetic chemistry that combines structural elements from both natural product classes [7] [8]. These hybrid molecules possess unique biological activities and serve as valuable probes for studying biochemical pathways [7] [8].

6-Methyl-5-oxoheptanal is particularly well-suited for constructing terpene-pheromone hybrids due to its structural similarity to both monoterpene degradation products and pheromone precursors [7] [8]. The compound's carbon skeleton can be readily modified to incorporate terpene-like functionality while maintaining the aldehyde group necessary for pheromone activity [7] [8].

Studies have shown that compounds containing the 6-methyl-5-oxoheptanal framework can be transformed into biologically active molecules through strategic coupling reactions with terpene-derived fragments [7] [8]. These transformations typically involve aldol condensations or related carbon-carbon bond-forming reactions that unite the two molecular components [7] [8].

Chiral Pool Utilization in Natural Product Synthesis

The concept of chiral pool synthesis involves the use of readily available chiral compounds as starting materials for the construction of more complex chiral molecules [9] [10]. 6-Methyl-5-oxoheptanal, when prepared in enantiomerically pure form, serves as an effective chiral pool component due to its inherent stereochemical information and functional group versatility [9] [10].

The chiral center at position 6 of the molecule provides a stereochemical template that can direct subsequent transformations, enabling the preparation of complex natural products with defined stereochemistry [9] [10]. This approach has proven particularly valuable in the synthesis of polyketide natural products and related compounds [9] [10].

Stereochemical Transfer in Polyketide Analogues

Polyketide natural products represent one of the most structurally diverse classes of bioactive compounds, characterized by their complex stereochemical arrangements and multiple functional groups [9]. The synthesis of polyketide analogues requires careful control of stereochemistry at multiple centers, making the use of chiral building blocks essential [9].

6-Methyl-5-oxoheptanal provides an effective platform for polyketide analogue synthesis through its ability to transfer stereochemical information from the chiral center to newly formed bonds [9]. Research has demonstrated that the stereochemical outcome of reactions involving this compound can be predicted based on established models of stereocontrol [9].

The ketone functionality in 6-methyl-5-oxoheptanal can undergo stereoselective reduction reactions to generate alcohol centers with defined stereochemistry [9]. Similarly, the aldehyde group can participate in aldol reactions that establish additional stereocenters in a predictable manner [9]. These transformations enable the construction of polyketide-like fragments with multiple contiguous stereocenters [9].

Fragment Coupling Strategies for Macrocyclic Systems

Macrocyclic natural products pose unique synthetic challenges due to their large ring sizes and conformational constraints [11] [12]. The synthesis of these compounds typically requires fragment coupling strategies that unite smaller building blocks through ring-closing reactions [11] [12].

6-Methyl-5-oxoheptanal serves as an effective fragment for macrocyclic synthesis due to its complementary functional groups and appropriate chain length [11] [12]. The compound can be elaborated into larger fragments through standard synthetic transformations, then coupled with other fragments to form the macrocyclic ring system [11] [12].

The build-couple-pair strategy, widely used in diversity-oriented synthesis, has been successfully applied to macrocyclic compounds incorporating 6-methyl-5-oxoheptanal as a key building block [11] [12]. In this approach, the compound undergoes initial elaboration to generate functionalized fragments, which are then coupled through intermolecular reactions and finally cyclized to form the macrocyclic structure [11] [12].

Research findings indicate that the success of macrocyclic ring closure depends critically on the conformational properties of the linear precursor [11] [12]. The presence of the methyl substituent in 6-methyl-5-oxoheptanal can influence these properties, affecting both the efficiency of ring closure and the stereochemical outcome of the cyclization reaction [11] [12].

Modern synthetic approaches to macrocyclic compounds have incorporated ring-closing metathesis and other powerful cyclization methods that are compatible with the functional groups present in 6-methyl-5-oxoheptanal [11] [12]. These methods enable the efficient construction of complex macrocyclic structures from relatively simple building blocks [11] [12].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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